D-(+)-半乳糖胺盐酸盐

描述

Synthesis Analysis

The synthesis of D-(+)-Galactosamine hydrochloride and its derivatives has been explored through various chemical pathways. An efficient synthesis of D-galactosamine-4-phosphate analogs of lipid A demonstrates the chemical versatility of D-galactosamine derivatives, highlighting a methodology for chemical differentiation among amino and hydroxyl groups of D-galactosamine derivatives, showcasing its adaptability in synthesis processes (Sano, Ikeda, & Achiwa, 1993).

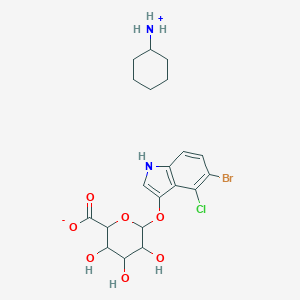

Molecular Structure Analysis

The molecular structure of D-(+)-Galactosamine hydrochloride is characterized by its unique configuration of amino and hydroxyl groups. Studies have highlighted the structural properties of similar compounds, providing insights into the molecular framework and how it contributes to its chemical behavior. For instance, D-Mannosamine hydrochloride, a related compound, showcases ionic hydrogen bonding involving chloride and aminium ions, which could be analogous to structural characteristics seen in D-(+)-Galactosamine hydrochloride (Lin, Oliver, & Serianni, 2022).

Chemical Reactions and Properties

D-(+)-Galactosamine hydrochloride participates in various chemical reactions due to its functional groups. It induces a selective deficiency of UTP in the liver without affecting ATP, GTP, or CTP pools, highlighting its specific interaction with nucleotide synthesis pathways (Keppler, Pausch, & Decker, 1974). This specificity underscores the compound's potential for targeted biochemical applications.

Physical Properties Analysis

While specific studies detailing the physical properties of D-(+)-Galactosamine hydrochloride, such as solubility, melting point, and crystalline structure, were not highlighted in the available literature, the physical properties can generally be inferred from its chemical structure and related compounds. These properties are critical for understanding its behavior in various solvents and conditions, affecting its application in scientific research.

Chemical Properties Analysis

The chemical properties of D-(+)-Galactosamine hydrochloride, including its reactivity with other compounds, stability under different conditions, and potential for derivative formation, are central to its utility in biochemical and pharmaceutical research. For example, the transformation of 2-amino-2-deoxy-D-glucose into derivatives of D-galactose and D-galactosamine illustrates the compound's flexibility and reactivity, essential for synthesizing complex molecules (Hill & Hough, 1968).

科学研究应用

暴发性肝衰竭模型:它用于建立动物暴发性肝衰竭模型,特别是在大鼠中。该模型对于研究脑功能障碍和评估潜在治疗方法具有重要意义 (Watanabe, Higashi, & Nagashima, 1979).

肝毒性作用研究:研究人员已在实验中利用 D-(+)-半乳糖胺盐酸盐来研究其对大鼠的肝毒性作用和氧化应激 (Cynthia Shankari & Prabhu, 2022).

晶体形式和衍生物研究:其晶体形式及其晶体衍生物的表征一直是科学研究的主题 (Jeanloz & Stoffyn, 1954).

肝病研究:该化合物在大鼠中诱发急性自限性肝病,涉及多种蛋白质和整合素的表达增加,使其成为肝病研究的宝贵工具 (Jonker et al., 1992).

抑制蛋白质和糖蛋白分泌:已证明半乳糖胺给药可抑制大鼠肝脏的蛋白质和糖蛋白分泌,影响特定糖蛋白的分泌时间 (Bauer, Lukaschek, & Reutter, 1974).

生物样品中的定量测定:它可用于生物样品中己糖胺盐酸盐的定量测定,这在生化研究中至关重要 (Haas & Weigerding, 1970).

肝细胞损伤研究:它被用作肝细胞损伤的实验模型,在培养的人肝细胞中诱导氧化应激和亚硝化应激 (Rodríguez-Ariza et al., 2005).

对细菌内毒素致死作用的致敏作用:半乳糖胺使动物对细菌内毒素和肿瘤坏死因子-α 的致命作用致敏,可用于与免疫反应相关的研究 (Alcorn, Fierer, & Chojkier, 1992).

作用机制

Target of Action

D-(+)-Galactosamine hydrochloride primarily targets liver cells, specifically hepatocytes . It is often used in research to induce acute liver injury models due to its hepatotoxic effects . The compound’s role is to disrupt normal cellular functions, leading to hepatocyte damage and subsequent liver injury .

Mode of Action

D-(+)-Galactosamine hydrochloride interferes with the synthesis of proteins and nucleic acids in hepatocytes . It does this by inhibiting the incorporation of uridine into RNA, which disrupts protein synthesis . This disruption leads to cell damage and death, resulting in liver injury .

Biochemical Pathways

The compound affects several biochemical pathways. Primarily, it disrupts the Uridine pathway, leading to a decrease in protein synthesis . This disruption can lead to downstream effects such as increased oxidative stress, inflammation, and apoptosis, all of which contribute to liver injury .

Pharmacokinetics

It is known that after oral administration, it is absorbed and distributed throughout the body, with a particular affinity for the liver . It is metabolized in the liver and excreted via the kidneys . These properties impact the bioavailability of the compound, with a higher concentration in the liver leading to increased hepatotoxic effects .

Result of Action

The molecular and cellular effects of D-(+)-Galactosamine hydrochloride’s action include disruption of protein synthesis, increased oxidative stress, inflammation, and apoptosis . These effects lead to hepatocyte damage and death, resulting in liver injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-(+)-Galactosamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . For example, in acidic environments, the compound may be less stable, affecting its efficacy . Furthermore, the presence of other hepatotoxic compounds can potentiate the liver injury caused by D-(+)-Galactosamine hydrochloride .

属性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(+)-Galactosamine hydrochloride | |

CAS RN |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-galactosamine hydrochloride induce liver injury?

A1: D-galactosamine hydrochloride primarily targets hepatocytes, the main cells of the liver. It disrupts cellular metabolism by depleting uridine triphosphate (UTP), a crucial nucleotide for various cellular processes. [, , , , ] This depletion impairs protein and glycoprotein synthesis, leading to cellular dysfunction and ultimately cell death, mimicking acute liver injury. [, , , ]

Q2: What are the downstream effects of D-galactosamine hydrochloride-induced UTP depletion?

A2: UTP depletion triggers a cascade of events, including:

- Impaired protein synthesis: This affects the production of essential proteins, including those involved in cellular repair and detoxification. [, , ]

- Disrupted glycoprotein synthesis: This affects the production of glycoproteins necessary for cell membrane integrity and signaling. [, , ]

- Organelle dysfunction: Particularly affecting the Golgi apparatus, leading to impaired protein trafficking and secretion. []

- Inflammatory response: Triggering the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further exacerbating liver damage. [, , ]

Q3: How closely does the D-galactosamine hydrochloride model mimic human liver disease?

A3: The D-galactosamine hydrochloride model, particularly when combined with lipopolysaccharide (LPS), replicates key aspects of human acute liver failure, including biochemical and morphological changes in the liver and even brain edema. [, ] It serves as a valuable tool to study the pathogenesis of acute liver failure and evaluate potential therapies. [, ]

Q4: What is the molecular formula and weight of D-galactosamine hydrochloride?

A4: The molecular formula is C6H14NO5Cl, and the molecular weight is 215.63 g/mol. []

Q5: Is D-galactosamine hydrochloride stable in aqueous solutions?

A5: D-galactosamine hydrochloride is more stable in acidic solutions (pH 3.0) than in neutral aqueous solutions (pH 7.0). [] Storage in a refrigerator at 5°C for a maximum of 5 days is recommended. [] Heat significantly accelerates its decomposition. []

Q6: How is D-galactosamine hydrochloride used in research?

A6: It's primarily used to induce acute liver injury in various animal models, including rats, mice, and pigs. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This model allows researchers to investigate the mechanisms of liver damage, assess the efficacy of potential hepatoprotective agents, and evaluate new therapies for liver diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are some limitations of the D-galactosamine hydrochloride model?

A7:

- Species differences: While the model effectively induces liver injury in rodents and pigs, translating findings to humans requires careful consideration. [, ]

- Single-hit model: It represents an acute injury, whereas many human liver diseases are chronic and progressive. []

Q8: Is D-galactosamine hydrochloride toxic to other organs besides the liver?

A8: While primarily hepatotoxic, research suggests D-galactosamine hydrochloride might influence other systems, including the nervous system. [, ] Studies demonstrate the transferability of hepatic coma from D-galactosamine-treated rats to healthy recipients through plasma exchange, suggesting the presence of circulating coma-inducing factors. []

Q9: Are there alternatives to D-galactosamine hydrochloride for inducing experimental liver injury?

A9: Yes, alternatives include:

- Carbon tetrachloride (CCl4): Induces liver injury via free radical formation and lipid peroxidation. [, ]

- Acetaminophen (Paracetamol): Causes liver damage through its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). []

Q10: What resources are available for researchers interested in studying D-galactosamine hydrochloride-induced liver injury?

A10:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)